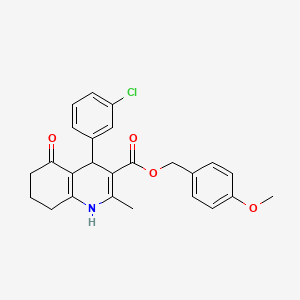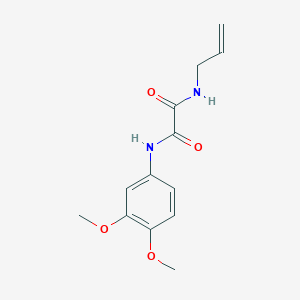![molecular formula C17H16ClNO2 B5146954 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5146954.png)
4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, also known as CTU, is a chemical compound that has been of interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and protein synthesis. 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has also been shown to inhibit the replication of viruses, including HIV and hepatitis C virus.
Biochemical and Physiological Effects:
4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione inhibits the activity of DNA polymerase and RNA polymerase, which are enzymes involved in DNA replication and protein synthesis. 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In vivo studies have shown that 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has anticancer, antiviral, and antibacterial effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is its versatility as a reagent for organic synthesis. 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione can be used to synthesize a wide range of complex molecules with high yields and purity. Another advantage of 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is its potential applications in medicinal chemistry, materials science, and other fields. However, one limitation of 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is its toxicity. 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been shown to be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione. One direction is the development of 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione-based anticancer drugs. 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been shown to have potent anticancer effects, and further research is needed to optimize its use as a cancer therapy. Another direction is the development of 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione-based materials with potential applications in electronics and photonics. 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has unique structural properties that make it a promising building block for the synthesis of novel materials. Finally, further research is needed to understand the mechanism of action of 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione and its potential applications in other fields.
Synthesemethoden
The synthesis of 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione involves the reaction of 3-chloro-4-methylphenylhydrazine with cyclohexanone in the presence of acetic acid and sodium acetate. The resulting product is then treated with maleic anhydride to produce 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione. This synthesis method has been optimized to produce high yields of 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione with high purity.
Wissenschaftliche Forschungsanwendungen
4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been shown to have anticancer, antiviral, and antibacterial properties. In materials science, 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been used as a building block for the synthesis of novel materials with potential applications in electronics and photonics. In organic synthesis, 4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been used as a versatile reagent for the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-9-2-7-12(8-13(9)18)19-16(20)14-10-3-4-11(6-5-10)15(14)17(19)21/h2-4,7-8,10-11,14-15H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOKOHYQKWIPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643618 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-chloro-4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[(3-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5146874.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5146879.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5146884.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5146888.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146892.png)



![3,5-dimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5146917.png)
![N-[2-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5146922.png)
![7-(3-fluorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5146934.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide](/img/structure/B5146941.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5146947.png)